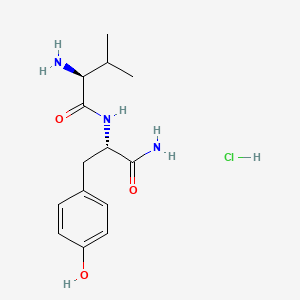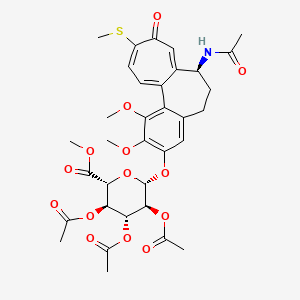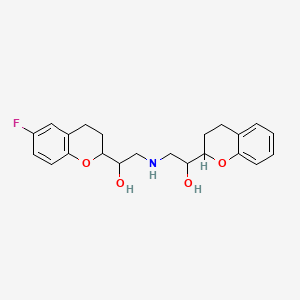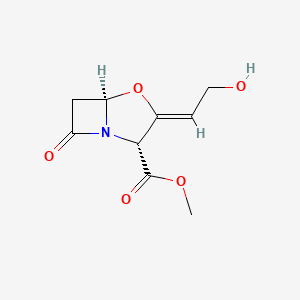
3-Hydroxy Nevirapine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Nevirapine-d3 is a labeled metabolite of Nevirapine. It has a molecular formula of C15H11D3N4O2 and a molecular weight of 285.32 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy Nevirapine-d3 is characterized by the formula C15H11D3N4O2 . The compound belongs to the dipyridodiazepinone chemical class .Chemical Reactions Analysis
Phenolic Nevirapine metabolites, including 3-Hydroxy Nevirapine, can undergo oxidation and subsequent reaction with bionucleophiles . Both 2-hydroxy-NVP and 3-hydroxy-NVP yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium .Physical And Chemical Properties Analysis
3-Hydroxy Nevirapine-d3 has a molecular weight of 285.32 and a molecular formula of C15H11D3N4O2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetics of Nevirapine Metabolites: Nevirapine, including its metabolite 3-Hydroxy Nevirapine, is primarily prescribed as an antiretroviral. Studies show the metabolic profile of Nevirapine changes over time, influenced by enzyme induction, enzyme inhibition, and host genetics, with 3-Hydroxy Nevirapine being a significant metabolite (Fan-Havard et al., 2013).
- CYP2B6 Activity and Nevirapine Metabolites: The presence of 3-Hydroxy Nevirapine is associated with CYP2B6 enzyme activity, influencing Nevirapine's pharmacokinetic parameters. This indicates its role in personalizing HIV treatment (Mustafa et al., 2016).
Biotransformation and Toxicity
- Nevirapine Biotransformation and Sex Differences: Biotransformation of Nevirapine, including the production of 3-Hydroxy Nevirapine, shows sex-dependent variations, which could be linked to differences in toxicity between men and women (Marinho et al., 2014).
- Metabolic Activation and Electrophile Formation: The metabolites of Nevirapine, such as 3-Hydroxy Nevirapine, can undergo further metabolic oxidation, forming electrophilic derivatives that might contribute to toxicity (Harjivan et al., 2015).
Drug Interactions and Metabolism
- Cytochrome P-450 Biotransformation: Nevirapine's biotransformation involves cytochromes P-450 (CYP), particularly CYP3A4 and CYP2B6, with 3-Hydroxy Nevirapine being a key metabolite. This has implications for potential drug interactions (Erickson et al., 1999).
Solid-State Characterization and Drug Compatibility
- Compatibility with Excipients: Studies on Nevirapine's compatibility with various excipients indicate stable interactions, essential for effective drug formulation. This includes understanding the behavior of its metabolites like 3-Hydroxy Nevirapine (de Oliveira et al., 2013).
Protein Modification and Biomarkers
- Histone Modification by Electrophilic Derivatives: Nevirapine, through its metabolites such as 3-Hydroxy Nevirapine, can modify histone proteins, potentially impacting chromatin structure and gene expression (Harjivan et al., 2021).
Mecanismo De Acción
Propiedades
Número CAS |
1346602-85-4 |
|---|---|
Nombre del producto |
3-Hydroxy Nevirapine-d3 |
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
285.321 |
Nombre IUPAC |
11-cyclopropyl-3-hydroxy-4-(trideuteriomethyl)-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
Clave InChI |
DANIONWINZEYME-FIBGUPNXSA-N |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Sinónimos |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)


![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)